molecular formula C9H7N3O B1323281 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 896717-66-1

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1323281
M. Wt: 173.17 g/mol
InChI Key: AWTKXJUKCIXCBQ-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications . The pyrazolo[3,4-b]pyridine core can exist in two tautomeric forms, namely the 1H- and 2H-isomers, and can be substituted at various positions to yield a wide range of derivatives .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, has been achieved through various methods. One approach involves a microwave-assisted one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones in aqueous media catalyzed by InCl3 . Another method includes the Vilsmeier–Haack reaction to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which can be further reacted to obtain chalcone analogues . Additionally, a Sonogashira-type cross-coupling reaction has been used to synthesize 2H-pyrazolo[4,3-c]pyridines, a closely related structure, from 1H-pyrazol-3-yl trifluoromethanesulfonates .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied through various techniques, including X-ray single crystal diffraction. These studies have revealed that the compounds can form different geometries, such as tetrahedral, octahedral, and complex sheet structures, depending on the substituents and the metal centers in the case of metal complexes . The supramolecular interactions, including hydrogen bonding and weak molecular interactions, play a significant role in the crystalline architectures of these compounds .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions to yield a plethora of compounds with potential biological activities. For instance, the reaction of pyrazolo[3,4-b]pyridine-5-carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . Furthermore, the Friedlander condensation of a pyrazolo[3,4-b]pyridine synthon with reactive methylenes has been performed to achieve tricyclic, tetracyclic, and pentacyclic N-heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by the substituents present on the core structure. The absorption and emission spectra of these compounds depend on the substituents at specific positions on the pyridine ring, which can affect their photophysical properties . The solubility of these compounds can also be modified, as seen in the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is a water-soluble aldehyde with potential as an intermediate for anticancer drugs .

Scientific Research Applications

Synthesis and Characterization

  • 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various novel compounds. For instance, it has been reacted with chitosan to form Schiff bases, characterized through spectral analyses such as FTIR and NMR, and evaluated for antimicrobial activity (Hamed et al., 2020).

Antimicrobial Activity

  • Schiff bases derived from this compound have been tested against a range of bacteria and fungi. These studies have demonstrated that the antimicrobial activity of these bases is dependent on the type of Schiff base moiety created (Hamed et al., 2020).

Anti-mitotic Activity

  • In the realm of cancer research, derivatives of this compound have been synthesized and shown to exhibit anti-mitotic activity. They have demonstrated cytotoxic effects on cancer cell lines and induced apoptosis through mechanisms like caspase activation and PARP-1 fragmentation (Milišiūnaitė et al., 2018).

Synthetic Routes and Novel Derivatives

  • This compound has also been a key starting material in the synthesis of various novel chemical structures, such as pyrazolinone and pyrazole derivatives. These syntheses have involved reactions with different reagents, leading to diverse and potentially biologically active compounds (Aly et al., 2004).

Photophysical Properties

  • In photophysical studies, derivatives of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and their absorption and emission properties have been analyzed. These studies are significant in the field of fluorescent materials and sensors (Patil et al., 2010).

Catalytic Applications

  • The compound has been used as a precursor in catalytic reactions, such as Sonogashira-type cross-coupling reactions, to yield various pyrazole derivatives. These reactions are crucial in the synthesis of complex organic compounds with potentialapplications in drug discovery and material science (Vilkauskaitė et al., 2011).

Structural and Molecular Design

  • Its derivatives have been utilized in molecular design, particularly in forming complex structures such as oxaselenolanes. This highlights its role in the synthesis of novel compounds with unique structural features, which can be crucial for the development of new materials or pharmaceuticals (Papernaya et al., 2015).

Anticancer Activity

  • Some derivatives have been evaluated for their anticancer properties. This includes the synthesis of specific pyrazole-based heterocycles and their subsequent assessment in terms of cytotoxicity against various cancer cell lines, showing the potential of this compound in cancer research (Alam et al., 2017).

Calcium Channel Antagonist Activity

  • Research has also explored its use in the synthesis of novel 1,4-dihydropyridine derivatives, which have been evaluated for calcium channel blocking activity. This points to its potential application in cardiovascular drug development (Shahrisa et al., 2012).

properties

IUPAC Name

1-pyridin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKXJUKCIXCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640909
Record name 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

CAS RN

896717-66-1
Record name 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
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Synthesis routes and methods

Procedure details

A mixture of 2-bromopyridine (3.4 mmol), 3-pyrazolecarboxaldehyde (3.2 mmol), and potassium carbonate (3.4 mmol) in anhydrous DMF (6 mL) was heated to 120° C. for 24 h. The reaction was cooled to RT, diluted with water, and extracted with EtOAc (3 x). The organic layers were combined and dried (Na2SO4), filtered, and concentrated. The title compound was obtained upon purification (SGC using EtOAc:hexanes gradient eluant from 0% to 100% EtOAc).
Quantity
3.4 mmol
Type
reactant
Reaction Step One
Quantity
3.2 mmol
Type
reactant
Reaction Step One
Quantity
3.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Orrego Hernandez, J Portilla, J Cobo… - … Section C: Structural …, 2015 - scripts.iucr.org
Cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, …
Number of citations: 8 scripts.iucr.org
MA Macias, J Orrego-Hernández… - Acta Crystallographica …, 2016 - scripts.iucr.org
The title compound, C14H18N4O, synthesized from an unconventional microwave-assisted method using caesium carbonate as catalyst, has an approximately planar conformation …
Number of citations: 2 scripts.iucr.org
VS Padalkar, BN Borse, VD Gupta… - Journal of …, 2016 - Wiley Online Library
In an endeavor to find a new class of antimicrobial agents , a series of novel substituted benzimidazole, benzoxazole, and benzothiazole derivatives 6 containing pyrazole moiety have …
Number of citations: 16 onlinelibrary.wiley.com
J Orrego-Hernández, J Portilla - The Journal of Organic Chemistry, 2017 - ACS Publications
A fluorescence “turn-off” probe has been designed and successfully applied to detect cyanide (CN – ) based on a Michael-type nucleophilic addition reaction and intramolecular charge …
Number of citations: 75 pubs.acs.org
LM Garzón, J Portilla - European Journal of Organic Chemistry, 2019 - Wiley Online Library
Novel integrated N‐(2‐pyridyl)pyrazole‐hemicyanine dyes (PH) were synthesized as promisor chemodosimeters for colorimetric and ratiometric CN – detection. These dyes, obtained …
J Orrego-Hernández, J Cobo, J Portilla - ACS omega, 2019 - ACS Publications
A convenient access toward novel fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles (PSPs) substituted at position 3 with donor or acceptor aryl groups is reported. The …
Number of citations: 21 pubs.acs.org
A Camacho Castro - 2018 - repositorio.uniandes.edu.co
En este trabajo se realizó la síntesis de un nuevo fluoróforo funcionalizado con un grupo formilo, basado en el sistema hibrido pirazolo-cumarina. La síntesis de este compuesto se …
Number of citations: 0 repositorio.uniandes.edu.co
AC Castro - 2018 - repositorio.uniandes.edu.co
En este trabajo se realizó la síntesis de un nuevo fluoróforo funcionalizado con un grupo formilo, basado en el sistema hibrido pirazolo-cumarina. La síntesis de este compuesto se …
Number of citations: 0 repositorio.uniandes.edu.co

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